molecular formula C12H23FN2 B13339647 4-(Fluoromethyl)-4-methyl-1,4'-bipiperidine

4-(Fluoromethyl)-4-methyl-1,4'-bipiperidine

Cat. No.: B13339647
M. Wt: 214.32 g/mol
InChI Key: HVUNDQHLGREMEH-UHFFFAOYSA-N
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Description

4-(Fluoromethyl)-4-methyl-1,4’-bipiperidine is a fluorinated organic compound that belongs to the class of bipiperidines. The incorporation of a fluoromethyl group into the bipiperidine structure significantly alters its physicochemical properties, making it a compound of interest in various fields such as medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Fluoromethyl)-4-methyl-1,4’-bipiperidine can be achieved through various methods. One common approach involves the fluoromethylation of a bipiperidine precursor using fluoroiodomethane under visible light-mediated radical conditions . This method utilizes tris(trimethylsilyl)silane as both a hydrogen- and halogen atom transfer reagent to facilitate the formation of C(sp3)–CH2F bonds via a radical chain process .

Industrial Production Methods

Industrial production of 4-(Fluoromethyl)-4-methyl-1,4’-bipiperidine may involve large-scale fluoromethylation reactions using commercially available fluoroiodomethane and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(Fluoromethyl)-4-methyl-1,4’-bipiperidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The fluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce various derivatives with different functional groups.

Scientific Research Applications

4-(Fluoromethyl)-4-methyl-1,4’-bipiperidine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4-(Fluoromethyl)-4-methyl-1,4’-bipiperidine involves its interaction with specific molecular targets and pathways. The fluoromethyl group can enhance the compound’s binding affinity to target proteins, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other fluorinated bipiperidines and fluoromethylated N-heterocycles such as:

Uniqueness

4-(Fluoromethyl)-4-methyl-1,4’-bipiperidine is unique due to its specific fluoromethyl substitution, which imparts distinct physicochemical properties such as increased lipophilicity, metabolic stability, and potential biological activity. These properties make it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C12H23FN2

Molecular Weight

214.32 g/mol

IUPAC Name

4-(fluoromethyl)-4-methyl-1-piperidin-4-ylpiperidine

InChI

InChI=1S/C12H23FN2/c1-12(10-13)4-8-15(9-5-12)11-2-6-14-7-3-11/h11,14H,2-10H2,1H3

InChI Key

HVUNDQHLGREMEH-UHFFFAOYSA-N

Canonical SMILES

CC1(CCN(CC1)C2CCNCC2)CF

Origin of Product

United States

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